Methyl 2-(acetyloxy)-5-ethenylbenzoate
Description
Structure
2D Structure
Properties
CAS No. |
61393-03-1 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-acetyloxy-5-ethenylbenzoate |
InChI |
InChI=1S/C12H12O4/c1-4-9-5-6-11(16-8(2)13)10(7-9)12(14)15-3/h4-7H,1H2,2-3H3 |
InChI Key |
WDJLMEVRSNAGFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Reactivity : The ethenyl group in the target compound enhances reactivity toward electrophilic addition compared to methoxy or methyl groups in analogs .
- Steric Effects : Bulky substituents like benzyloxy () reduce solubility in polar solvents, whereas smaller groups (e.g., methoxy) improve it .
- Spectroscopic Signatures :
- IR : Acetyloxy groups exhibit strong C=O stretches at ~1740 cm⁻¹, while bromoacetyl () shows additional peaks near 1680 cm⁻¹ due to ketone C=O .
- ¹H NMR : Ethenyl protons resonate at δ 5.0–6.5 ppm (split into doublets or triplets), distinct from methoxy singlets (δ ~3.8 ppm) or benzyl aromatic protons (δ ~7.0 ppm) .
Key Findings :
- Pharmaceutical Relevance: Compounds with amino or benzimidazole substituents (e.g., ) demonstrate higher bioactivity as drug intermediates compared to the target compound .
Stability and Reactivity Trends
- Hydrolytic Stability : Acetyloxy groups are more prone to hydrolysis than methoxy or methyl groups, impacting shelf-life and reaction conditions .
- Electrophilic Susceptibility : Bromoacetyl () and ethenyl groups (target compound) facilitate nucleophilic attacks, making them useful in functionalization reactions .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(acetyloxy)-5-ethenylbenzoate, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A proposed route includes:
- Step 1 : Esterification of 2-hydroxy-5-ethenylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
- Step 2 : Acetylation of the hydroxyl group at position 2 using acetyl chloride and a base (e.g., K₂CO₃) in anhydrous acetone or DMF at 60–80°C.
Challenges include avoiding over-acetylation and preserving the ethenyl group’s integrity. Use of protecting groups (e.g., TEMPO for transient hydroxyl protection) and controlled stoichiometry can mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the acetyl methyl group (δ ~2.1–2.3 ppm), ethenyl protons (δ ~5.2–5.8 ppm for cis/trans coupling), and aromatic protons (δ ~6.8–7.5 ppm).
- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), acetyl carbonyl (δ ~170–175 ppm), and ethenyl carbons (δ ~115–135 ppm).
- IR : Strong ester C=O stretch (~1720 cm⁻¹) and acetyl C=O (~1760 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl or ethenyl groups). Cross-validate with computational predictions (DFT) for accuracy .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to hydrolysis (ester and acetyl groups) and UV-induced polymerization (ethenyl group). Store in airtight containers under inert gas (N₂/Ar) at –20°C, shielded from light. Monitor purity via HPLC every 3–6 months. Decomposition products may include 2-hydroxy-5-ethenylbenzoic acid (hydrolysis) or cross-linked dimers (ethenyl reactivity) .
Advanced Research Questions
Q. How does the ethenyl group influence reactivity in Diels-Alder or click chemistry applications?
- Methodological Answer : The ethenyl group acts as a dienophile in Diels-Alder reactions. Optimize conditions using:
- Dienes : Anthracene or furan derivatives.
- Catalysts : Lewis acids (e.g., ZnCl₂) in toluene at 80–100°C.
- Monitoring : Track regioselectivity via NOESY NMR or X-ray crystallography. Competing reactions (e.g., ethenyl oxidation) can be suppressed by excluding O₂ and using radical inhibitors (e.g., BHT) .
Q. What computational strategies predict interaction sites for this compound in enzyme-binding studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein structures (PDB) to identify binding pockets. Prioritize residues near the ethenyl and acetyloxy groups.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence.
- QM/MM : Evaluate electronic interactions (e.g., charge transfer) at the DFT/B3LYP level. Compare with experimental inhibition assays (e.g., IC₅₀) for validation .
Q. How can discrepancies in reported reaction yields for derivatives be resolved?
- Methodological Answer : Common variables affecting yields include:
- Solvent Polarity : DMF vs. THF (higher polarity accelerates acetylation but may degrade ethenyl groups).
- Catalyst Loading : Optimize K₂CO₃ (1.2–1.5 eq.) to balance reaction rate and by-product formation.
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) instead of column chromatography to recover thermally sensitive products. Document all parameters (e.g., stirring rate, drying time) to ensure reproducibility .
Q. What analytical approaches validate the compound’s role in polymer or dendrimer synthesis?
- Methodological Answer :
- GPC/SEC : Monitor molecular weight distribution (Đ <1.2) during ethenyl polymerization.
- DSC/TGA : Assess thermal stability (decomposition onset >200°C) and glass transition (Tₓ) for material applications.
- XPS/EDS : Confirm surface functionalization in dendrimers by quantifying oxygen (acetyloxy) and carbon (ethenyl) atomic ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
